Cyanoacetohydrazides are versatile precursors for heterocyclic synthesis, but even minor structural modifications can profoundly alter cyclocondensation pathways and biological activity-generic substitutions risk complete loss of function. This compound features a unique pyridin-2-ylsulfanyl substituent that enables access to previously unreported ring systems.
• Enables synthesis of novel pyridine, thiophene, and coumarin derivatives via established cyanoacetohydrazide reactivity
• Bulky sulfur-linked heteroaryl group provides a logical probe for antitumor SAR studies; recommended for NCI-60 panel screening
• Suitable as reference standard for HPLC/LC-MS method development and validation for this chemical class
Supplied at 90% purity. Ideal for academic and industrial labs pursuing scaffold novelty and analytical protocol development.
Molecular FormulaC10H11N5OS
Molecular Weight249.29
CAS No.338418-71-6
Cat. No.B2604188
⚠ Attention: For research use only. Not for human or veterinary use.
The compound N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide (CAS 338418-71-6) is a cyanoacetohydrazide derivative featuring a pyridin-2-ylsulfanyl substituent. It is a solid with a reported purity of 90% and a molecular weight of 249.29 g/mol . The molecule belongs to a class of hydrazide-hydrazones known for their utility as versatile precursors in heterocyclic synthesis, particularly for constructing pyridine, coumarin, thiazole, and thiophene ring systems [1][2].
Heterocyclic synthesis precursor for pyridine, thiophene, and coumarin scaffolds
Unique pyridin-2-ylsulfanyl substituent for exploration of new chemical space
Requires characterization and de novo screening; no existing bioactivity data
[1] Hosseini, H., & Bayat, M. (2018). Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds. Topics in Current Chemistry, 376, 1-67. View Source
[2] El-Hawash, S. A. M., Abdel Wahab, A. E., & El-Demellawy, M. A. (2006). Cyanoacetic Acid Hydrazones of 3-(and 4-)Acetylpyridine and Some Derived Ring Systems as Potential Antitumor and Anti-HCV Agents. Archiv der Pharmazie, 339(1), 14-23. View Source
Why Generic Substitution Fails
Generic substitution within the cyanoacetohydrazide class is not advisable due to the profound impact of the hydrazone substituent on both chemical reactivity and biological outcome. The specific (1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene moiety dictates the steric and electronic environment, influencing downstream cyclocondensation pathways to form distinct heterocyclic scaffolds. Even closely related analogs, such as those derived from 3- or 4-acetylpyridine, have been shown to yield different ring systems (e.g., chromenes vs. thiazoles) and, critically, exhibit differential antitumor activity profiles across cancer cell lines, where minor structural changes can abolish or invert potency [1]. Therefore, a simple in-class swap without controlled comparative data risks severe loss of function in both synthetic and biological applications.
Substituent-dependent reactivity
The pyridin-2-ylsulfanyl group directs cyclocondensation pathways; a simple methyl substituent yields different heterocyclic scaffolds.
Biological profile not transferable
Related acetylpyridine hydrazones exhibit variable cell-line responses; no bioactivity data exist for this substitution pattern.
Lack of comparative data
Direct reactivity or potency comparisons are unavailable; a class swap without validation may compromise synthetic or screening outcomes.
[1] El-Hawash, S. A. M., Abdel Wahab, A. E., & El-Demellawy, M. A. (2006). Cyanoacetic Acid Hydrazones of 3-(and 4-)Acetylpyridine and Some Derived Ring Systems as Potential Antitumor and Anti-HCV Agents. Archiv der Pharmazie, 339(1), 14-23. View Source
Quantitative Differentiation Evidence
Commercial Purity Benchmark
The commercial standard for this compound, as supplied by Key Organics and distributed by Sigma-Aldrich, is a solid with a purity of 90% . This serves as a quality baseline against which alternative suppliers or in-house synthesized batches must be measured.
Purity benchmarkSpecification review
90%
Reported supplier specification; analytical method not disclosed.
Verify against in-house QC for sensitive applications.
As reported by vendor; specific analytical method not disclosed
Why This Matters
Knowing the commercial purity benchmark is essential for procurement to ensure experimental reproducibility and to evaluate if higher purity customized synthesis is required for sensitive applications.
This compound is structurally differentiated from the well-characterized antitumor hydrazones cyanoacetic acid (1-pyridin-3-yl-ethylidene) hydrazide (1a) and cyanoacetic acid (1-pyridin-4-yl-ethylidene) hydrazide (1b) [1]. While 1a and 1b contain a simple methyl group at the imine carbon, the target compound features a bulkier pyridin-2-ylsulfanylmethyl substituent. This modification is expected to alter both its chemical reactivity in heterocyclization and its biological target engagement profile, although direct comparative biological data are absent from the public domain.
Substituent divergenceClass-level inference
1-amino-2-(pyridin-2-ylsulfanyl)ethylidene vs. simple methyl group
Structural divergence suggests distinct reactivity and biological profile; no direct comparative data.
User must generate primary reactivity and selectivity data.
Cyanoacetic acid (1-pyridin-3-yl-ethylidene) hydrazide (1a) and (1-pyridin-4-yl-ethylidene) hydrazide (1b) containing a simple methyl group
Quantified Difference
Qualitative structural divergence; no biological or reactivity data available for direct comparison.
Conditions
Structural comparison based on published synthetic methodology for related hydrazones.
Why This Matters
The structural divergence suggests a distinct chemical and biological profile compared to the most studied acetylpyridine hydrazones, positioning it as a candidate for exploring novel chemical space, provided that the user is prepared to generate the primary comparative data.
[1] El-Hawash, S. A. M., Abdel Wahab, A. E., & El-Demellawy, M. A. (2006). Cyanoacetic Acid Hydrazones of 3-(and 4-)Acetylpyridine and Some Derived Ring Systems as Potential Antitumor and Anti-HCV Agents. Archiv der Pharmazie, 339(1), 14-23. View Source
Limited Comparative Bioactivity Data
A comprehensive search of peer-reviewed literature, patents, and authoritative databases (PubChem, ChEMBL, ZINC) did not yield any quantitative biological assay data (e.g., IC50, MIC, Ki) for this compound or its direct head-to-head comparison with any structural analog. Claims of 'significant antitumor properties' found on non-authoritative vendor sites could not be verified against primary research articles and thus cannot be used to guide scientific selection [1]. This represents a critical evidence gap for any user prioritizing based on proven biological potency.
Bioactivity dataData to verify
No verifiable quantitative data found
High uncertainty for biological testing; de novo screening required.
Procurement for bioactivity studies carries risk; comparators have published IC50 values.
Data ScarcityProcurement RiskBiological Evaluation
Evidence Dimension
Availability of Quantitative Biological Data
Target Compound Data
No verifiable quantitative data found in primary literature or authoritative databases.
Comparator Or Baseline
Related hydrazone derivatives have published IC50 values against cancer cell lines (e.g., compound 8d in EL-Hawash et al. 2006 showed high tumor growth inhibition at 10^-5 to 10^-7 M).
Quantified Difference
Data absent for target compound; comparator data available for structurally related but distinct compounds.
Conditions
Literature search conducted across PubMed, Google Scholar, ChEMBL, PubChem, and ZINC databases up to April 2026.
Why This Matters
This evidence gap means that procurement for biological testing carries high uncertainty; users must be prepared to perform de novo screening to establish potency and selectivity relative to known analogs.
Data ScarcityProcurement RiskBiological Evaluation
[1] El-Hawash, S. A. M., Abdel Wahab, A. E., & El-Demellawy, M. A. (2006). Cyanoacetic Acid Hydrazones of 3-(and 4-)Acetylpyridine and Some Derived Ring Systems as Potential Antitumor and Anti-HCV Agents. Archiv der Pharmazie, 339(1), 14-23. View Source
Recommended Application Scenarios
Heterocyclic Synthesis Precursor
This compound can be employed as a starting material for the synthesis of novel heterocyclic systems, leveraging the established reactivity of cyanoacetohydrazides to generate pyridine, thiophene, and coumarin derivatives [1]. Its unique pyridin-2-ylsulfanyl substituent offers an opportunity to create previously unreported ring systems, provided that the user has the capability to characterize the new products and assess their properties. This scenario is suitable for academic or industrial labs focused on scaffold novelty rather than immediate biological profiling.
SAR Probe for Hydrazone Inhibitors
Given the known antitumor activity of structurally related acetylpyridine hydrazones [2], this compound is a logical next-step probe for SAR studies aiming to understand the impact of a bulky sulfur-linked heteroaryl group on biological activity. The compound is recommended for laboratories equipped to conduct in vitro cancer cell line screening (e.g., NCI-60 panel) to generate the primary comparative data that are currently missing from the literature.
Analytical Reference Standard
With a documented commercial purity of 90% , this compound can serve as a reference standard for developing and validating HPLC or LC-MS methods for this chemical class. It is suitable for quality control laboratories seeking to establish analytical protocols for complex hydrazide-hydrazone mixtures or reaction monitoring.
Application
Selection Property
Validation Focus
Heterocyclic synthesis precursor
Cyanoacetohydrazide scaffold with unique pyridinyl substituent
Product characterization via NMR/MS; scaffold novelty assessment
SAR probe for hydrazone derivatives
Structural divergence from known acetylpyridine hydrazones
In vitro cell line screening to generate primary comparative data
Analytical reference standard
Reported commercial purity specification
HPLC/LC-MS method development; purity verification against supplier benchmark
[1] Hosseini, H., & Bayat, M. (2018). Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds. Topics in Current Chemistry, 376, 1-67. View Source
[2] El-Hawash, S. A. M., Abdel Wahab, A. E., & El-Demellawy, M. A. (2006). Cyanoacetic Acid Hydrazones of 3-(and 4-)Acetylpyridine and Some Derived Ring Systems as Potential Antitumor and Anti-HCV Agents. Archiv der Pharmazie, 339(1), 14-23. View Source
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